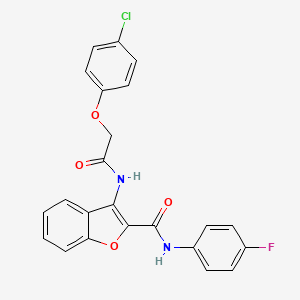
3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, also known as CFTR modulator, is a chemical compound that has been studied for its potential therapeutic effects on cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, resulting in the production of thick, sticky mucus that can obstruct airways and cause infections. CFTR modulator works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Applications De Recherche Scientifique
Synthesis and Characterization of Analogous Compounds
Compounds with similar structures have been synthesized for various purposes, including the development of new pharmaceuticals and materials. For instance, compounds with similar functionalities have been synthesized and characterized for their antimicrobial properties and docking studies, indicating their potential in drug discovery and development (Talupur, Satheesh, & Chandrasekhar, 2021). Such studies suggest that 3-(2-(4-chlorophenoxy)acetamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide could also be explored for similar applications.
Antimicrobial Activities
Related compounds have been evaluated for their antimicrobial activities, providing a basis for the development of new antibacterial and antifungal agents. For example, new derivatives of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones have been synthesized and assessed for antimicrobial activities, showing potential as lead compounds for further pharmaceutical development (Patel & Shaikh, 2011). This indicates a potential area of research for this compound in antimicrobial studies.
Cytotoxic Activities
The cytotoxic activities of similar compounds against various cancer cell lines highlight another significant area of research. Sulfonamide derivatives, for example, have been synthesized and screened for their anticancer activity, offering insights into the design of new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Research into this compound could follow a similar path, exploring its cytotoxic potential.
Anti-Inflammatory and Analgesic Agents
The synthesis and biological evaluation of novel compounds for their anti-inflammatory and analgesic properties represent another avenue for scientific research. Compounds derived from visnaginone and khellinone, for instance, have shown significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This suggests a potential application for this compound in the development of new therapeutics targeting inflammation and pain.
Design and Molecular Docking
The design and synthesis of compounds followed by molecular docking studies can reveal their potential as drugs targeting specific proteins. For instance, the design and synthesis of an indole acetamide derivative, followed by docking analysis targeting cyclooxygenase domains, indicated its anti-inflammatory activity (Al-Ostoot et al., 2020). Similar approaches could be applied to this compound to uncover its potential interactions with biological targets.
Propriétés
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4/c24-14-5-11-17(12-6-14)30-13-20(28)27-21-18-3-1-2-4-19(18)31-22(21)23(29)26-16-9-7-15(25)8-10-16/h1-12H,13H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJUNXDCKQIWKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

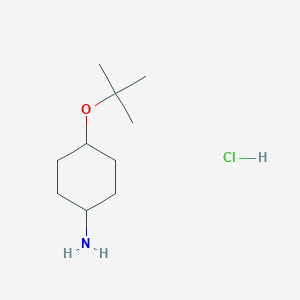
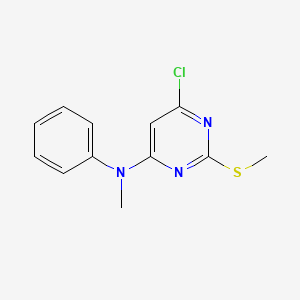
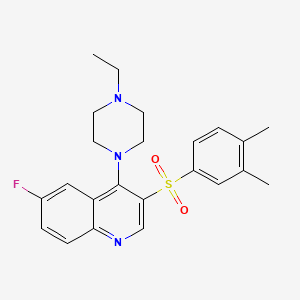
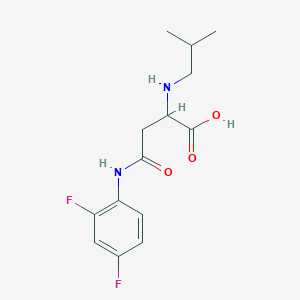

![[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2406410.png)

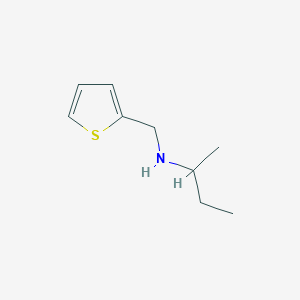
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
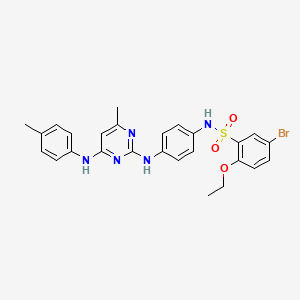
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
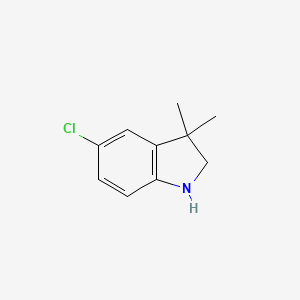
![6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2406419.png)
![2-[(2E)-2-(hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B2406420.png)